7-(Diethylamino)-1',4'-dihydro-1',4'-dimethylspiro(2H-1-benzopyran-2,2'(3'H)-quinoxalin)-3'-one
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Overview
Description
EINECS 257-241-1, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use in explosives. It is a yellow, odorless solid that is highly stable under normal conditions but can be detonated by a strong shock or heat. This compound has been extensively studied and utilized in various applications due to its explosive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene is nitrated with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Dinitrotoluene undergoes a final nitration to produce 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the complete nitration of toluene.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process involves continuous nitration in large reactors, followed by purification steps to remove any unreacted toluene and by-products. The final product is then crystallized and dried to obtain pure 2,4,6-trinitrotoluene.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitro derivatives.
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluenes.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron and hydrochloric acid are used.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products
Oxidation: Nitro derivatives of toluene.
Reduction: Aminotoluenes.
Substitution: Various substituted toluenes depending on the reagents used.
Scientific Research Applications
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: Used as a standard explosive in various chemical experiments.
Biology: Studied for its effects on biological systems and potential environmental impact.
Medicine: Research on its potential use in targeted drug delivery systems.
Industry: Widely used in the production of explosives for mining, construction, and military applications.
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation creates a high-pressure shock wave, resulting in an explosion.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Uniqueness
2,4,6-trinitrotoluene is unique due to its high stability and explosive power compared to other nitro compounds. Its stability allows for safe handling and storage, making it a preferred choice in various explosive applications.
Properties
CAS No. |
51493-67-5 |
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Molecular Formula |
C22H25N3O2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
7-(diethylamino)-1',4'-dimethylspiro[chromene-2,3'-quinoxaline]-2'-one |
InChI |
InChI=1S/C22H25N3O2/c1-5-25(6-2)17-12-11-16-13-14-22(27-20(16)15-17)21(26)23(3)18-9-7-8-10-19(18)24(22)4/h7-15H,5-6H2,1-4H3 |
InChI Key |
ZXYGXVPPZLKHDH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=CC3(O2)C(=O)N(C4=CC=CC=C4N3C)C |
Origin of Product |
United States |
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